

Application Note: Tanshindiols as Probes for Polycomb Repressive Complex 2 (PRC2) Function

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Compound of Interest

Compound Name: Tanshindiol A

Cat. No.: B3030840

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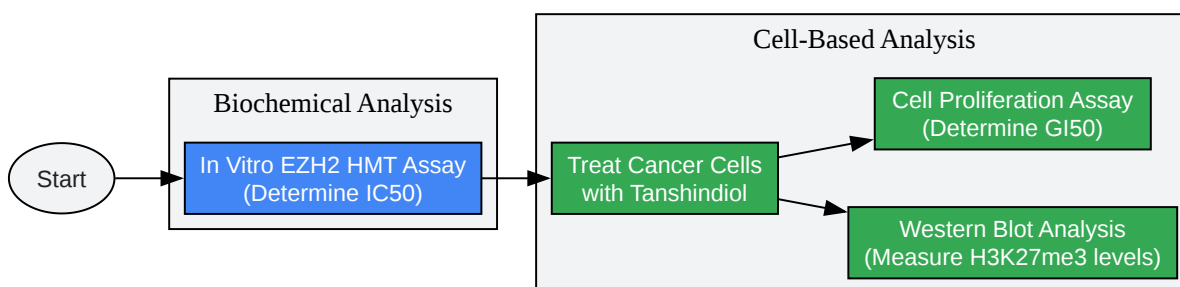
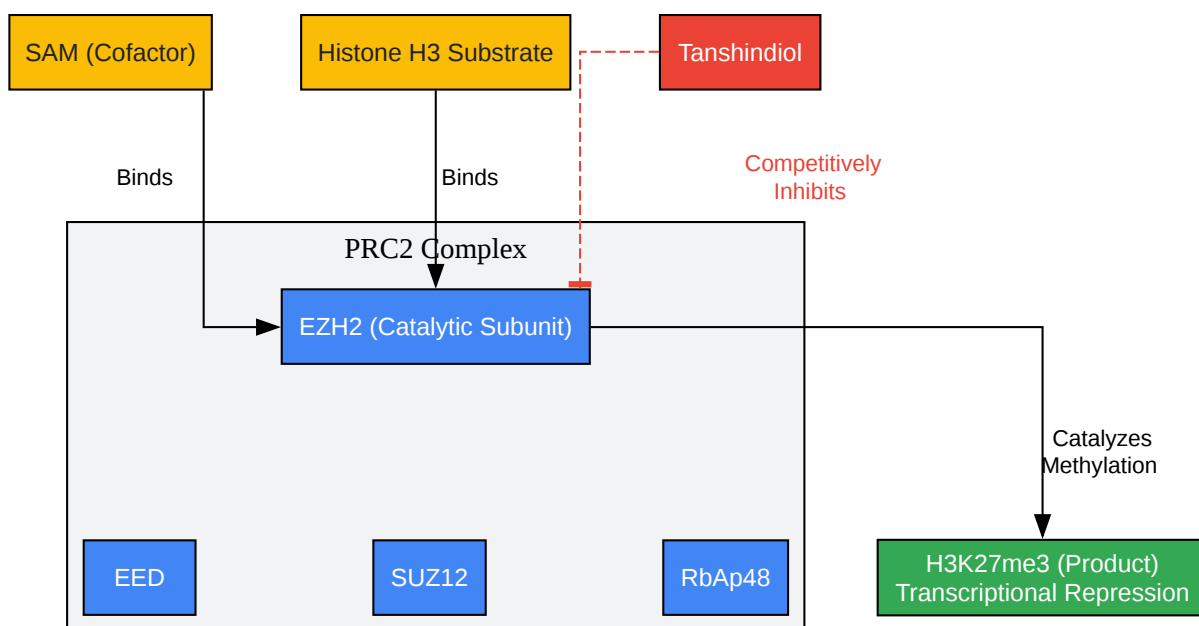
Audience: Researchers, scientists, and drug development professionals.

Introduction Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator that plays a central role in maintaining cell identity and proper development.^{[1][2][3]} The core function of PRC2 is to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silenced chromatin.^{[2][3][4][5]} The catalytic activity of PRC2 resides in its EZH1 or EZH2 subunit.^{[1][4][6]} Dysregulation of PRC2, particularly the overexpression or mutation of EZH2, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.^{[6][7][8]}

Tanshindiols, a class of abietane-type diterpenes derived from the medicinal plant *Salvia miltiorrhiza*, have been identified as potent inhibitors of the EZH2 methyltransferase.^{[6][7]} These small molecules serve as valuable chemical tools for investigating PRC2 biology, validating its role in disease, and providing a structural basis for the design of novel EZH2 inhibitors.^{[7][9]} This document provides detailed data and protocols for utilizing Tanshindiols in the study of PRC2.

Mechanism of Action Tanshindiols exert their inhibitory effect by directly targeting the EZH2 subunit of the PRC2 complex. Enzyme kinetics and molecular docking studies have revealed that Tanshindiols act as S-adenosylmethionine (SAM)-competitive inhibitors.^{[6][7][9]} They occupy the binding pocket of the SAM cofactor, thereby preventing the transfer of a methyl group to the histone H3 substrate. This leads to a global reduction in H3K27 methylation levels,

reactivation of PRC2-target genes, and subsequent anti-proliferative effects in cancer cells.[6]
[7][9]



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